Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(2)22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZIXEBOVYYLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361078 | |
| Record name | propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-15-6 | |
| Record name | propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate typically involves the esterification of 4-[(4-bromobenzoyl)amino]benzoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-[(4-bromobenzoyl)amino]benzoic acid and isopropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as tetrahydrofuran (THF).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding amine derivative.
Hydrolysis: The products are 4-[(4-bromobenzoyl)amino]benzoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate and related compounds in terms of molecular structure, physicochemical properties, and applications.
Table 1: Comparative Analysis of Benzoate Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Boiling Point (°C) | Notable Applications/Reactivity |
|---|---|---|---|---|---|---|
| This compound | C₁₇H₁₆BrNO₃ | 362.22 | 4-Bromobenzoyl, isopropyl ester | ~3.5* | 400.1 | Potential intermediate in drug synthesis |
| Ethyl 4-((3-(ethyl(phenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (34) | C₂₀H₂₀F₄NO₃ | 399.37 | Tetrafluoropropyl, ethylphenylamino | 4.54 | N/A | Fluorinated analogs for material science |
| 4-(Propan-2-yl)phenyl 4-[[(4-butoxyphenyl)methylidene]amino]benzoate | C₂₇H₂₉NO₃ | 415.53 | Butoxyphenyl, isopropylphenyl | ~5.0† | N/A | Liquid crystal or polymer additives |
| Propan-2-yl 4-[(5-bromothiophene-2-carbonyl)amino]benzoate (Y205-0171) | C₁₅H₁₄BrNO₃S | 368.25 | 5-Bromothiophene-2-carbonyl | 4.56 | N/A | Heterocyclic drug candidates |
*Estimated based on structural similarity to Y205-0171 ; †Predicted using fragment-based methods .
Structural and Functional Group Variations
Aromatic vs. Heterocyclic Substituents
- The 4-bromobenzoyl group in the target compound provides a planar aromatic system, favoring π-π stacking interactions in solid-state packing . In contrast, 5-bromothiophene-2-carbonyl (Y205-0171) introduces a sulfur heteroatom, enhancing electron delocalization and altering dipole moments, which may improve binding to biological targets like kinases .
Ester Group Modifications
- The isopropyl ester in the target compound confers steric bulk, reducing hydrolysis rates compared to ethyl or methyl esters in analogs like 34 (ethyl ester) . Fluorinated esters (e.g., 34 ) exhibit increased thermal stability and resistance to oxidative degradation .
Pendant Functional Groups The butoxyphenyl group in the liquid crystal analog (C₂₇H₂₉NO₃) extends alkyl chain length, increasing hydrophobicity (logP ~5.0) and phase transition entropy, making it suitable for mesophase applications .
Physicochemical and Reactivity Differences
- Lipophilicity : The bromothiophene derivative (Y205-0171) shows higher logP (4.56) than the target compound (~3.5), suggesting better membrane permeability but lower aqueous solubility .
- Thermal Stability : The target compound’s high boiling point (400.1°C) surpasses fluorinated analogs (e.g., 34 ), which likely decompose before reaching similar temperatures due to fluorine’s electron-withdrawing effects .
- Reactivity : The 4-bromobenzoyl group in the target compound is prone to Suzuki-Miyaura cross-coupling reactions, whereas the thiophene analog (Y205-0171) may undergo electrophilic substitution at the sulfur-adjacent position .
Biological Activity
Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate, a compound belonging to the class of benzoates, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : CHBrNO
- Average Mass : 362.223 g/mol
- Monoisotopic Mass : 361.031356 g/mol
The compound features a propan-2-yl group, a 4-bromobenzoyl moiety, and an amino group attached to a benzoate structure, contributing to its diverse chemical reactivity and biological potential.
This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The binding of this compound can inhibit enzyme activity or modulate receptor functions, leading to various biological responses, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Antifungal Activity
Recent studies have indicated that compounds similar to this compound demonstrate antifungal properties. For instance, related benzoate derivatives have shown activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole (FLC). The enantiomers of these compounds have been particularly noteworthy in their selective antifungal activity.
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Propan-2-yl 4-bromobenzoyl | TBD | Fluconazole | 0.020 |
| Similar Derivative | 0.023 |
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been evaluated in human fetal lung fibroblast (MRC-5) cells. The results show that while the compound exhibits antifungal activity, its cytotoxic effects are minimal at therapeutic concentrations, indicating a favorable selectivity profile.
Table 2: Cytotoxicity Assessment
| Compound | IC (µM) | Target Cells |
|---|---|---|
| Propan-2-yl 4-bromobenzoyl | TBD | MRC-5 |
| Fluconazole | TBD | MRC-5 |
Study on Enzyme Inhibition
A study focused on the inhibition of cytochrome P450 enzymes revealed that derivatives of Propan-2-yl 4-bromobenzoyl exhibit varying degrees of inhibitory activity against enzymes involved in steroidogenesis, such as CYP11B1 and CYP17. The selectivity of these compounds is crucial for minimizing side effects in therapeutic applications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of Propan-2-yl 4-bromobenzoyl to various biological targets. These studies suggest that the compound can effectively fit into the active sites of target enzymes, which supports its potential as a lead compound for further drug development.
Q & A
Q. Critical Parameters :
- Temperature : Esterification proceeds optimally at 60–80°C.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
- Catalyst : Use of DCC/DMAP improves ester yield by reducing side reactions .
Basic Question: Which spectroscopic and analytical methods are most effective for structural confirmation?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- Elemental Analysis : Validate the empirical formula (C₁₇H₁₆BrNO₃) with ≤0.3% deviation .
Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer :
The 4-bromophenyl group enables participation in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Key considerations:
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for oxidative addition to Pd(0) .
- Reaction Optimization :
- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC to detect biphenyl byproducts.
Advanced Question: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Q. Methodological Answer :
- Kinase Inhibition Assays :
- Cell-Based Assays :
Advanced Question: How can computational modeling predict its interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking :
- Protein Preparation : Retrieve target structures (e.g., COX-2 or PARP) from the PDB. Remove water molecules and add hydrogens.
- Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G*) .
- Docking Software : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (amide → active site residues) and hydrophobic interactions (bromophenyl → pocket) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and free energy (MM-PBSA analysis) .
Advanced Question: How can contradictory solubility data in literature be resolved experimentally?
Q. Methodological Answer :
- Solubility Profiling :
- Shake-Flask Method : Saturate the compound in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Filter and quantify via UV-Vis (λmax ~270 nm) .
- Hansen Solubility Parameters : Compare experimental data with HSPiP predictions to identify outliers.
- Contradiction Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
